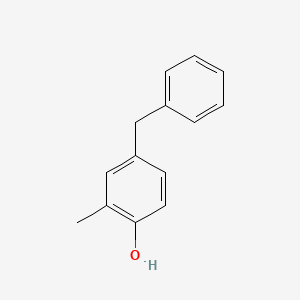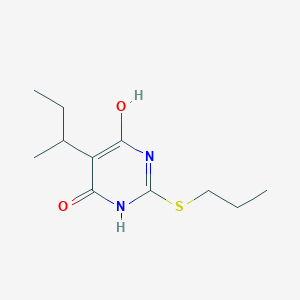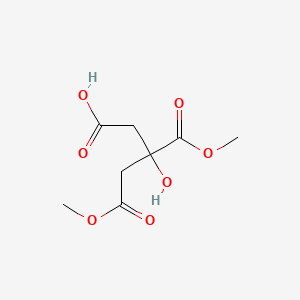
4-Benzyl-2-methylphenol
Vue d'ensemble
Description
4-Benzyl-2-methylphenol is an organic compound with the molecular formula C14H14O . It has a molecular weight of 198.26 . The compound is a liquid at room temperature .
Synthesis Analysis
The synthesis of phenols like this compound can be achieved through several laboratory methods . One such method involves the reaction of phenol with n-butyllithium in toluene, followed by the addition of benzyl bromide . The reaction mixture is then heated to 80°C and stirred overnight .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a hydroxyl group (OH) and a methyl group (CH3) attached to it . Additionally, a benzyl group (C6H5CH2) is also attached to the benzene ring .Chemical Reactions Analysis
Phenols, including this compound, are known to be very reactive towards electrophilic aromatic substitution . They can also undergo oxidation to form quinones .Physical And Chemical Properties Analysis
This compound has a melting point of 49-51°C .Applications De Recherche Scientifique
Synthesis and Catalysis
4-Benzyl-2-methylphenol is involved in various synthesis processes and catalytic applications. For instance, a study reported the synthesis of bifunctional mono-Cp phenol ligand precursor 2-(tetramethylcyclopentadienyl)-4-methylphenol and its use in TiIV and ZrIV complexes, demonstrating its potential in organometallic chemistry and catalysis (Chen, Fu, Stern, & Marks, 1997). Similarly, the benzylation of p-cresol with benzyl alcohol in the presence of perchloric acid, producing 2-benzyl-4-methylphenol, is another application highlighting its role in chemical synthesis (Ismail, Jamal, Islam, Alam, Ashaduzzaman, & Saha, 2007).
Photodissociation and Spectroscopy Studies
Photodissociation and collision-induced dissociation studies of molecular ions from methylphenol and chloromethylphenol, including compounds similar to this compound, provide insights into their electronic structures and reaction mechanisms (Cassady, Afzaal, & Freiser, 1994).
Radical Formation and Oxidation
Research indicates that this compound is involved in radical formation and oxidation processes. A study on the oxidation of substituted 4-methylphenols with PbO2 in the presence of nitroso compounds illustrates the formation of benzyl radicals, which is significant in understanding chemical reaction pathways (Majzlík, Omelka, Superatová, & Holubcová, 2011).
Environmental Applications
This compound's involvement in environmental applications is highlighted by research on the removal of phenols from aqueous solutions using XAD-4 resin, demonstrating its potential in water purification and environmental remediation [(Ku & Lee, 2000)](https://consensus.app/papers/removal-phenols-solution-xad4-resin-ku/3cbf2128f8ef5e5d9c2094ced561b2e2/?utm_source=chatgpt).
Energy and Fuel Research
In energy research, this compound is studied in the context of lignin-derived bio-oils. A study on the hydroprocessing of 4-methylanisole, a representative of lignin-derived bio-oils, highlights the potential of such compounds in renewable energy sources and biofuel production (Saidi, Rahimpour, Rahzani, Rostami, Gates, & Rahimpour, 2016).
Biomedical Research
Research into the effects of phenols and plasticizers on the aryl hydrocarbon and the androgen receptor includes compounds structurally related to this compound, suggesting potential biomedical implications and insights into endocrine disruption (Krüger, Long, & Bonefeld‐Jørgensen, 2008).
Pharmaceutical Applications
This compound is used in the pharmaceutical industry, as seen in the synthesis of 4-benzyloxy propiophenone, an active pharmaceutical intermediate. This synthesis illustrates the compound's role in drug development and production (Yadav & Sowbna, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
4-benzyl-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-9-13(7-8-14(11)15)10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCITNVIXXYRQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279074 | |
| Record name | 4-benzyl-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5415-04-3 | |
| Record name | NSC11186 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-benzyl-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-benzyl-2-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(3E)-3-hydroxyimino-1-azabicyclo[2.2.2]octan-2-yl]methyl]phenol;hydrochloride](/img/structure/B1656692.png)
![N-[(E)-(2-fluorophenyl)methylideneamino]-4-methylbenzamide](/img/structure/B1656693.png)
![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-methoxyphenyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B1656695.png)
![N-(3,4-Difluorophenyl)-2-{[5-(3,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B1656696.png)
![[2-[2-Morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 3-(4-methylphenyl)sulfonylpropanoate](/img/structure/B1656699.png)
![3-[(E)-3-(2-chlorophenyl)-2-methylprop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one](/img/structure/B1656700.png)
![(5E)-5-[(3-bromophenyl)methylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B1656701.png)
![4-[5-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1656703.png)
![N-benzyl-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide](/img/structure/B1656706.png)
![N-[(4-chlorophenyl)methyl]-N'-[(E)-(4-methylphenyl)methylideneamino]oxamide](/img/structure/B1656707.png)
![N-benzyl-N'-[(E)-(2-chlorophenyl)methylideneamino]oxamide](/img/structure/B1656709.png)

![1-[(E)-[(4-Amino-5-methyl-1,2,4-triazol-3-yl)hydrazinylidene]methyl]naphthalen-2-ol](/img/structure/B1656713.png)